

## TNIK-IN-7 in Neurological Disorder Research: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

Traf2- and Nck-interacting kinase (TNIK), a member of the Germinal Center Kinase (GCK) family, has emerged as a significant target in the study and potential treatment of various neurological disorders.[1] This serine/threonine kinase is highly expressed in the brain and plays a crucial role in a multitude of cellular processes including cytoskeletal organization, synaptic plasticity, and neuronal signaling.[2][3] Its involvement in key pathways such as the Wnt/β-catenin and c-Jun N-terminal kinase (JNK) signaling cascades positions it as a central player in neuronal development, function, and pathology.[4][5] Dysregulation of TNIK has been linked to cognitive impairments and several neurodevelopmental and psychiatric conditions, including schizophrenia and attention deficit hyperactivity disorder (ADHD).[6][7] This has spurred the development of small molecule inhibitors, such as TNIK-IN-7 and others, to probe its function and evaluate its therapeutic potential. This technical guide provides an in-depth overview of TNIK's role in neurological disorders, focusing on the mechanism of action of its inhibitors, preclinical data, and detailed experimental protocols.

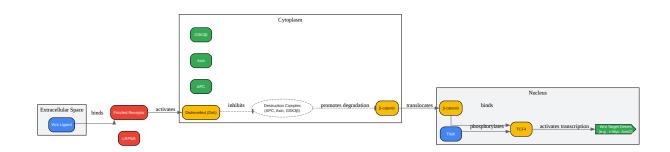
## **Mechanism of Action and Signaling Pathways**

TNIK's influence on neuronal function is primarily mediated through its participation in complex signaling networks. Understanding these pathways is critical to elucidating the mechanism of action of TNIK inhibitors.



## Wnt/β-catenin Signaling

TNIK is an essential activator of the canonical Wnt signaling pathway.[5] In the nucleus, TNIK forms a complex with T-cell factor 4 (TCF4) and  $\beta$ -catenin, where it phosphorylates TCF4, leading to the transcriptional activation of Wnt target genes.[5][8] This pathway is vital for neuronal proliferation, differentiation, and synaptic formation.[1] Aberrant Wnt signaling is implicated in the pathophysiology of several neurological disorders.



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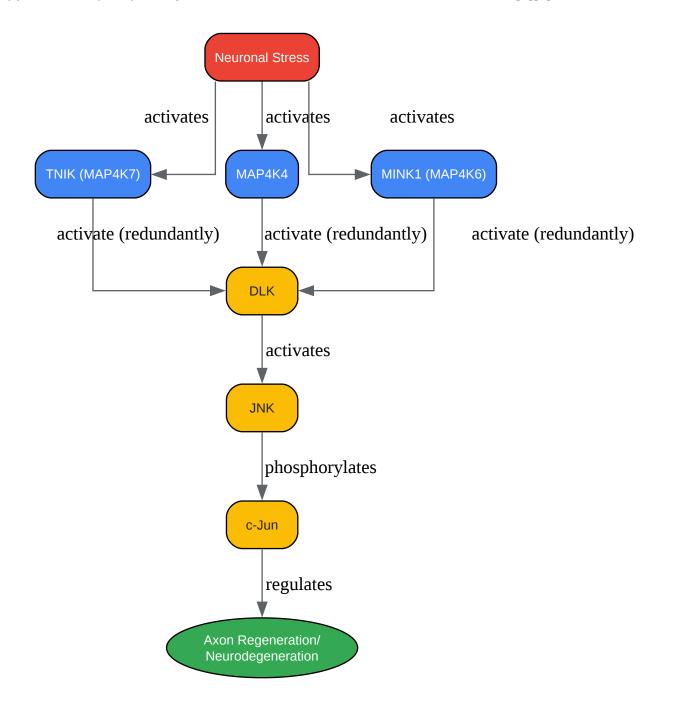
Caption: Canonical Wnt/β-catenin signaling pathway involving TNIK.

## **JNK Signaling Pathway**

TNIK is also a key regulator of the c-Jun N-terminal kinase (JNK) signaling pathway, which is involved in neuronal responses to stress, axon regeneration, and neurodegeneration.[4] TNIK,



along with other Ste20 kinases like MAP4K4 and MINK1, acts upstream of the dual leucine zipper kinase (DLK) to regulate stress-induced JNK activation in neurons.[4][9]



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Caption: TNIK's role in the stress-induced JNK signaling pathway in neurons.

## Interaction with DISC1 and GSK3β







TNIK's function in the brain is further modulated by its interaction with Disrupted-in-Schizophrenia 1 (DISC1), a genetic risk factor for several major psychiatric disorders.[10][11] DISC1 binds to the kinase domain of TNIK and inhibits its kinase activity.[10][12] This interaction is crucial for regulating the stability of key postsynaptic density proteins and synaptic activity.[10] Furthermore, studies on TNIK knockout mice have revealed a significant impact on the regulation of Glycogen Synthase Kinase  $3\beta$  (GSK3 $\beta$ ), a key enzyme in various signaling pathways implicated in mood disorders and neurodegenerative diseases.[6][7] TNIK knockout mice exhibit hyperlocomotor behavior that can be reversed by GSK3 $\beta$  inhibitors.[13][14]

### **Preclinical Data on TNIK Inhibitors**

Several small molecule inhibitors of TNIK have been developed and characterized, providing valuable tools for studying its function and as potential therapeutic agents.



Inhibitor	IC50 / Ki	Target(s)	Key Findings in Neurological Context
NCB-0846	IC50 = 21 nM[1][2][3] [15][16]	TNIK, FLT3, JAK3, PDGFRα, TrkA, CDK2/CycA2, HGK[15][16]	Orally available Wnt inhibitor; inhibits TCF4 phosphorylation.[15]
INS018_055	IC50 = 7.8 nM[17]	TNIK	Potent anti-fibrotic and anti-inflammatory effects.[18] Currently in Phase II clinical trials for idiopathic pulmonary fibrosis.
KY-05009	IC50 = 9 nM, Ki = 100 nM[20][21]	TNIK, MLK1[21]	Inhibits TGF-β1- mediated epithelial-to- mesenchymal transition.[20][21]
Osimertinib	IC50 = 151.90 nM[22]	TNIK (repurposed)	Identified through virtual screening as a potential TNIK inhibitor.[22]

# **Experimental Protocols TNIK Kinase Activity Assay (ADP-Glo™)**

The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.[23][24] [25]

#### Materials:

• Purified recombinant TNIK enzyme

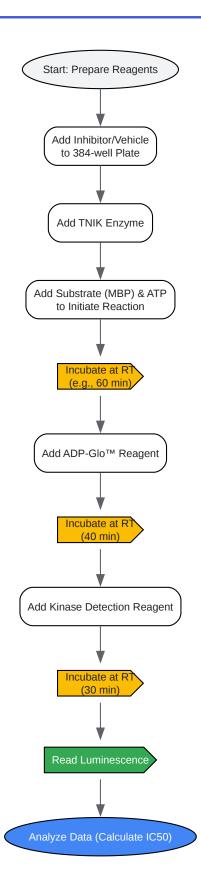


- Myelin Basic Protein (MBP) as a substrate (or other suitable substrate)[26]
- ATP
- TNIK Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 2.5mM MnCl2, 50µM DTT)[23]
- ADP-Glo™ Reagent (Promega)
- Kinase Detection Reagent (Promega)
- 384-well white plates
- Luminometer

#### Procedure:

- Reaction Setup: In a 384-well plate, add the test inhibitor (e.g., TNIK-IN-7) or DMSO (vehicle control).
- Add the TNIK enzyme.
- Prepare a substrate/ATP mix in TNIK Kinase Buffer and add it to the wells to initiate the reaction.
- Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
- ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[23]
- ADP to ATP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
- Measurement: Read the luminescence using a plate-reading luminometer.
- Data Analysis: Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 value for the inhibitor.





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Caption: Workflow for a typical TNIK ADP-Glo™ kinase inhibition assay.



## Co-Immunoprecipitation (Co-IP) and Mass Spectrometry (MS)

This protocol is used to identify proteins that interact with TNIK in neuronal cells.[27][28]

#### Materials:

- Neuronal cell culture or brain tissue lysate
- Anti-TNIK antibody
- Control IgG antibody
- Protein A/G magnetic beads
- Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
- Wash buffer (e.g., PBS with 0.1% Tween-20)
- Elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer)
- Mass spectrometer

#### Procedure:

- Cell Lysis: Lyse neuronal cells or tissue to extract proteins.
- Pre-clearing: Incubate the lysate with control IgG and protein A/G beads to reduce nonspecific binding.
- Immunoprecipitation: Incubate the pre-cleared lysate with an anti-TNIK antibody overnight at 4°C.
- Complex Capture: Add protein A/G beads to capture the TNIK-antibody-interacting protein complexes.
- Washing: Wash the beads several times with wash buffer to remove non-specifically bound proteins.

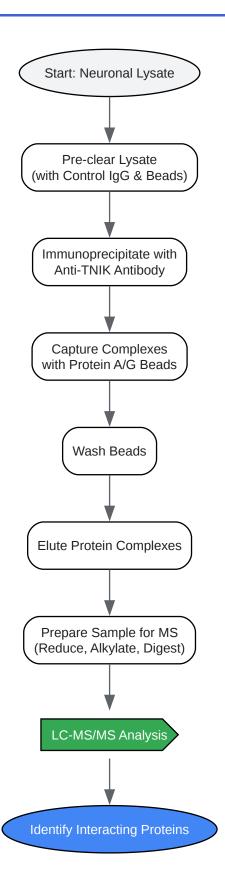
## Foundational & Exploratory





- Elution: Elute the protein complexes from the beads.
- Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins with trypsin.
- Mass Spectrometry: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
- Data Analysis: Identify the proteins that co-immunoprecipitated with TNIK using a protein database search algorithm.





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